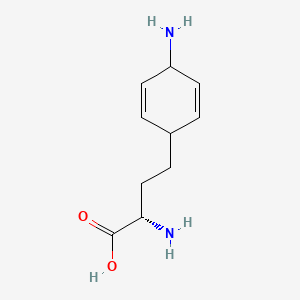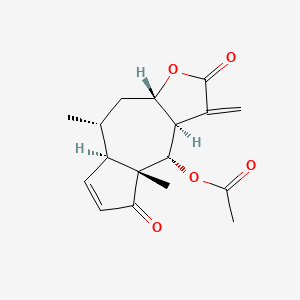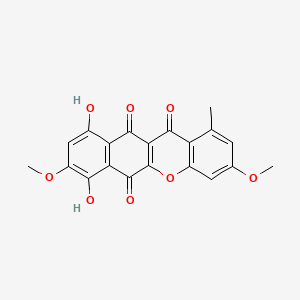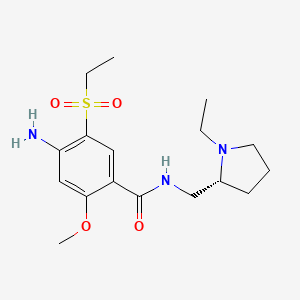
Amisulprid
Übersicht
Beschreibung
Amisulpride, also known by the brand names Solian, Barhemsys, and others, is an antiemetic and antipsychotic medication . It is used at lower doses intravenously to prevent and treat postoperative nausea and vomiting, and at higher doses orally to treat schizophrenia and acute psychotic episodes . It is a benzamide derivative and a dopamine receptor antagonist that selectively works on dopamine D2 and D3 receptors .
Molecular Structure Analysis
Amisulpride has the chemical formula C17H27N3O4S . Its exact mass is 369.17 and its molecular weight is 369.480 . It is a small molecule .Wissenschaftliche Forschungsanwendungen
Behandlung der Schizophrenie
Amisulprid: wird hauptsächlich zur Behandlung der Schizophrenie eingesetzt. Es ist wirksam bei der Linderung sowohl positiver Symptome wie Wahnvorstellungen und Halluzinationen als auch negativer Symptome wie Gefühlsverflachung und sozialer Rückzug . Die Verbindung wirkt durch selektive Antagonisierung von Dopamin-D2- und D3-Rezeptoren, die in die Pathophysiologie der Schizophrenie verwickelt sind .
Management der Major Depression
Studien haben die Auswirkungen von This compound auf funktionelle Veränderungen im Gehirn während der Belohnungs- und Motivationsverarbeitung bei Patienten mit Major Depression (MDD) untersucht . Die Fähigkeit der Verbindung, die Dopaminaktivität zu modulieren, macht sie zu einem potenziellen Kandidaten für die Behandlung von Anhedonie und anderen Defiziten in der Belohnungsverarbeitung, die mit MDD assoziiert sind.
Postoperative Übelkeit und Erbrechen
This compound: wurde intravenös in niedrigeren Dosen zur Vorbeugung und Behandlung von postoperativer Übelkeit und Erbrechen (PONV) eingesetzt. Es wird angenommen, dass es durch Blockieren von Dopamin-D2-Rezeptoren wirkt, die am Brechreflex beteiligt sind .
Dysthymie und andere Stimmungsstörungen
In sehr niedrigen Dosen wird This compound zur Behandlung von Dysthymie, einer chronischen Form der Depression, eingesetzt. Seine dopaminerge Wirkung soll sich positiv auf die Verbesserung der Stimmung und der emotionalen Reaktionen bei betroffenen Personen auswirken .
Pharmakokinetische Forschung
Es wurden Untersuchungen zur Aufklärung der Pharmakokinetik von This compound durchgeführt, einschließlich seiner Absorption, Verteilung, Metabolisierung und Ausscheidung. Dies ist entscheidend für die Optimierung von Dosierungsschemata und das Verständnis interindividueller Unterschiede in den Plasmaspiegeln/Serumspiegeln von Arzneimitteln .
Neurobildgebungsstudien
This compound: wurde in Neurobildgebungsstudien eingesetzt, um seine Auswirkungen auf die Gehirnaktivität zu untersuchen. Funktionelle Magnetresonanztomographie (fMRT)-Studien wurden entwickelt, um die Auswirkungen der Verbindung auf die BOLD-Antworten (blood-oxygenation-level-dependent) während kognitiver Aufgaben bei gesunden Probanden und psychiatrischen Patienten zu bewerten .
Wirkmechanismus
Target of Action
Aramisulpride, also known as ®-Amisulpride or Amisulpride, ®-, primarily targets dopamine D2 and D3 receptors . It also has a high affinity for the 5-HT7 receptor . These receptors play crucial roles in various brain functions, including mood regulation and the perception of reality .
Mode of Action
Aramisulpride acts as an antagonist at the dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activity, thereby reducing dopaminergic transmission . At low doses, Aramisulpride blocks presynaptic autoreceptors, facilitating dopamine release and resolving dopaminergic hypoactivity . At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, responsible for its antipsychotic effects .
Biochemical Pathways
Aramisulpride’s action on dopamine D2 and D3 receptors affects the dopaminergic pathways in the brain, particularly in the limbic system . This system is involved in controlling mood and behavior. By blocking dopamine receptors, Aramisulpride can help to balance dopamine levels and reduce the symptoms of conditions like schizophrenia .
Pharmacokinetics
Aramisulpride shows linear pharmacokinetics with a bioavailability of 48% . It has low protein binding (17%) and an elimination half-life of approximately 12 hours . It is predominantly eliminated in the urine as the parent compound . The pharmacokinetics of Aramisulpride can be influenced by renal function .
Result of Action
The antagonistic action of Aramisulpride on dopamine D2 and D3 receptors can alleviate both positive and negative symptoms of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . The molecular and cellular effects of Aramisulpride’s action include changes in dopamine concentrations in the synapse and alterations in neuronal signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aramisulpride. For instance, the presence of contaminants in environmental samples can affect the degradation and elimination of the drug . Additionally, the drug’s effectiveness can be influenced by individual patient factors, such as genetic characteristics and renal function .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Aramisulpride interacts with D2-like dopamine receptors, which are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . These compounds present a high degree of selectivity for D2 and D3 versus D1 and D4 dopaminergic receptor subtypes .
Cellular Effects
Aramisulpride alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Molecular Mechanism
Aramisulpride works by blocking, or antagonizing, the dopamine D2 receptor, reducing its signaling . The effectiveness of Aramisulpride in treating dysthymia and the negative symptoms of schizophrenia is believed to stem from its blockade of the presynaptic dopamine D2 receptors . These presynaptic receptors regulate the release of dopamine into the synapse, so by blocking them Aramisulpride increases dopamine concentrations in the synapse .
Temporal Effects in Laboratory Settings
Aramisulpride has been shown to improve cognitive performance and psychopathology in clozapine-resistant treatment-refractory schizophrenia over a 12-week period . It has also been found to have different effects at different doses .
Dosage Effects in Animal Models
While specific studies on Aramisulpride’s dosage effects in animal models are limited, it’s worth noting that amisulpride, a similar compound, has been studied extensively. For instance, amisulpride treatment might be optimized when considering age and body weight .
Metabolic Pathways
Aramisulpride undergoes minimal metabolism and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive and account for approximately 4% of the dose .
Transport and Distribution
While specific information on Aramisulpride’s transport and distribution within cells and tissues is limited, it’s known that amisulpride, a similar compound, is excreted largely unchanged, indicating that it may not interact significantly with transporters or binding proteins .
Eigenschaften
IUPAC Name |
4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJOBXMMWNYJFB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71675-90-6 | |
| Record name | Amisulpride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARAMISULPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4J10KD2KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


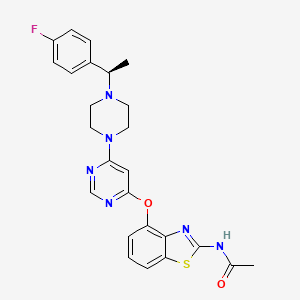
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide](/img/structure/B1667045.png)



